
17,21-Dihydroxy-corticosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,21-Dihydroxy-corticosterone is a corticosteroid hormone produced in the adrenal cortex. It plays a crucial role in the regulation of energy, immune reactions, and stress responses in various species, including amphibians, reptiles, rodents, and birds . In humans, it serves as an intermediate in the biosynthesis of aldosterone, a key regulator of sodium and potassium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-corticosterone typically involves the hydroxylation of steroid precursors such as pregnenolone and progesterone. The key enzymes involved in this process are cytochrome P450 enzymes, particularly CYP21A2 . The reaction conditions often include the use of whole-cell biotransformation assays with recombinant strains of yeast expressing the necessary enzymes .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, including microbial fermentation and enzymatic conversion. These methods leverage the specificity and efficiency of enzymes to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 17,21-Dihydroxy-corticosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups at positions 17 and 21 and a ketone group at position 20 .
Common Reagents and Conditions: Common reagents used in these reactions include chromophoric reagents for colorimetric detection, as well as gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analytical purposes .
Major Products Formed: The major products formed from these reactions include deoxycorticosterone and 11-deoxycortisol, which are intermediates in the biosynthesis of other corticosteroids .
Scientific Research Applications
17,21-Dihydroxy-corticosterone has a wide range of scientific research applications:
Mechanism of Action
17,21-Dihydroxy-corticosterone exerts its effects by acting as a glucocorticoid and mineralocorticoid. It binds to glucocorticoid receptors and mineralocorticoid receptors, modulating the transcription of target genes involved in metabolism, immune response, and stress regulation . The compound also interacts with nuclear receptor coactivators to enhance its effects .
Comparison with Similar Compounds
Properties
CAS No. |
68473-77-8 |
|---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,18,23,25-27H,3-8,10H2,1-2H3/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |
InChI Key |
AIPUDODNHSFRNT-HRUPCHJUSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
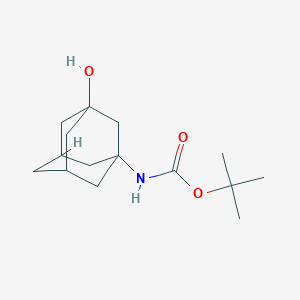
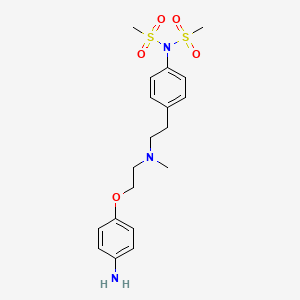
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
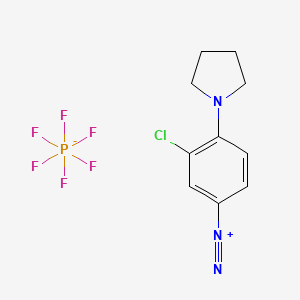
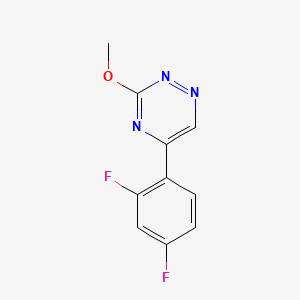



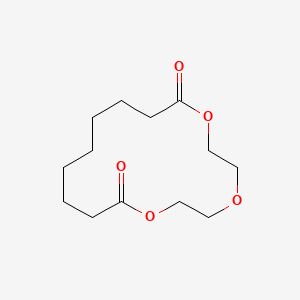
![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
